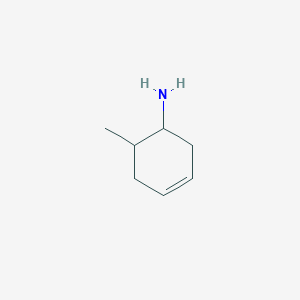

6-Methylcyclohex-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

6-methylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3 |

InChI Key |

XOWHWAQWVZMRDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CCC1N |

Origin of Product |

United States |

A Key Player in Synthetic Organic Chemistry and Fine Chemical Research

The importance of (6R/S)-6-Methylcyclohex-3-en-1-amine in synthetic organic chemistry lies in its versatility as a building block. It serves as a precursor for synthesizing more complex organic molecules, with applications spanning various fields from chemistry to materials science. smolecule.com For instance, the amine functionality allows for reactions like N-alkylation and acylation, while the cyclohexene (B86901) ring can be further functionalized.

In the realm of fine chemical research, this compound and its derivatives are explored for their potential use as ligands in enzyme-catalyzed reactions and for their therapeutic properties. smolecule.com The specific arrangement of the methyl group and the amine group on the cyclohexene ring can lead to unique reactivity and biological activities compared to similar molecules. smolecule.com

The Hurdles and Horizons in Stereocontrolled Synthesis

Classical Chemical Synthesis Routes

Reductive Amination Pathways for Cyclohexenylamines

Reductive amination is a widely employed and efficient method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by in-situ reduction to the corresponding amine. For the synthesis of this compound, the logical precursor is 6-methylcyclohex-3-en-1-one.

The reaction of 6-methylcyclohex-3-en-1-one with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate (B1220265), generates an intermediate imine. This imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for the iminium ion over the ketone starting material. masterorganicchemistry.com Catalytic hydrogenation can also be utilized for the reduction step. A biocatalytic approach using a combination of ene-reductases and imine reductases/reductive aminases has also been demonstrated for the conversion of α,β-unsaturated ketones into chiral amines, offering a highly stereoselective route. nih.gov

| Starting Material | Amine Source | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 3-Methylcyclohex-2-en-1-one | Pyrrolidine | EneIRED biocatalyst | 15% v/v DMSO in gly-OH pH 9.0 | 60 | dicp.ac.cn |

| 3-Methylcyclohex-2-en-1-one | L-prolinol | NaBH₃CN | 1,2-dichloroethane | 5 | rapt.com |

| Cyclohex-2-enone | Allylamine | EneIRED biocatalyst | 15% v/v DMSO in gly-OH pH 9.0 | 69 | dicp.ac.cn |

This table presents data for the reductive amination of related cyclohexenone systems to illustrate the general methodology.

Cycloaddition Reactions in the Construction of Substituted Cyclohexene (B86901) Rings

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition reaction that forms a six-membered ring. It is a cornerstone of synthetic organic chemistry for constructing cyclohexene scaffolds with good stereochemical control. iitk.ac.in To synthesize the 6-methylcyclohex-3-ene core, a diene such as isoprene (B109036) (2-methyl-1,3-butadiene) can be reacted with a suitable dienophile like acrolein or methyl acrylate (B77674). The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and dienophile is a critical consideration. The reaction between isoprene and an electron-deficient dienophile typically yields the "para" and "meta" isomers, with the former often being the major product.

For instance, the reaction of isoprene with methyl acrylate can be catalyzed by Lewis acids to enhance reactivity and selectivity. researchgate.net The resulting cycloadduct, methyl 6-methylcyclohex-3-ene-1-carboxylate, can then be further functionalized to introduce the amine group. For example, the carboxylic ester can be converted to a carboxylic acid, which can then undergo a Curtius or Hofmann rearrangement to yield the desired amine.

| Diene | Dienophile | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| Isoprene | Methyl acrylate | ZSM-5 zeolite | - | Methyl 4-methylcyclohex-3-enecarboxylate | ~22 (mmol product/mmol H+) | researchgate.net |

| Isoprene | Acrolein | HClO₄ | - | 4-Methylcyclohex-3-enecarbaldehyde | 94 | caltech.edu |

| (3E)-Penta-1,3-diene | Methyl crotonate | 160°C | - | Methyl 2,6-dimethylcyclohex-3-enecarboxylate | 31 | google.com |

This table showcases examples of Diels-Alder reactions that form substituted cyclohexene rings relevant to the synthesis of the target molecule.

Functional Group Interconversions on Cyclohexene Scaffolds

The reduction of a nitrile group is a classic and reliable method for the synthesis of primary amines. This approach requires the preparation of the corresponding cyclohexene carbonitrile. 3-Cyclohexene-1-carbonitrile and its derivatives can be synthesized through various methods, including the Diels-Alder reaction of butadiene with acrylonitrile (B1666552) or by the dehydration of a cyanohydrin derived from the corresponding cyclohexanone.

Once the nitrile is obtained, it can be reduced to the primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically providing high yields. libretexts.org Other methods include catalytic hydrogenation over a metal catalyst such as Raney nickel or using alternative reducing systems like samarium(II) iodide (SmI₂) in the presence of an amine and water, which offers a milder, non-pyrophoric alternative. umich.eduacs.org

| Nitrile Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| 2-Phenylacetonitrile | KBH₄ / Raney Ni | Ethanol | 92 | umich.edu |

| Various aromatic and aliphatic nitriles | SmI₂ / Et₃N / H₂O | THF | 60-98 | acs.org |

| 1-Cyclohexene acetonitrile | Hydrogen / Catalyst | Methanol | - | google.com |

This table provides examples of nitrile reduction to primary amines, illustrating the general applicability of this method to the synthesis of cyclohexenylamines.

The amine functionality can also be introduced through the transformation of an oxygen-containing functional group, such as an alcohol or a ketone. The corresponding alcohol, 6-methylcyclohex-3-en-1-ol, can serve as a precursor to the amine. One common method for this conversion is the Mitsunobu reaction. nih.gov In this reaction, the alcohol is activated by a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol can then be displaced by a nitrogen nucleophile, such as phthalimide (B116566) or a sulfonamide, followed by deprotection to yield the primary amine. This method typically proceeds with inversion of stereochemistry at the carbinol center.

Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an azide (B81097) followed by reduction. The direct catalytic amination of alcohols is also an increasingly important and atom-economical method.

| Starting Material | Reagents | Key Transformation | Yield (%) | Reference |

| Allylic Alcohol | NsNH₂, DIAD, PPh₃ | Mitsunobu Reaction | - | nih.gov |

| But-3-yn-1-ol | 1. CuCl, NaOt-Bu, B₂pin₂ 2. Pd(PPh₃)₄, K₂CO₃ 3. BocNHOTs, DIAD, PPh₃ | Hydroboration, Suzuki Coupling, Mitsunobu Reaction | Excellent (multi-step) | bris.ac.uk |

This table illustrates the conversion of oxygenated precursors to amines, a viable pathway for the synthesis of the target compound.

Biocatalytic and Asymmetric Approaches to Chiral Cyclohexenylamines

Biocatalytic cascades, which utilize multiple enzymes in a single pot, offer an elegant and efficient approach to complex chiral amines from simple precursors. mdpi.com These systems are valued for their high selectivity and operation under mild, environmentally friendly conditions. mdpi.com

A prominent strategy involves the combination of ene-reductases (EReds) and amine dehydrogenases (AmDHs) or transaminases (ATAs) to convert α,β-unsaturated ketones into chiral amines with two stereocenters. nih.govtudelft.nl For instance, the synthesis of all four stereoisomers of substituted cyclohexylamines has been achieved starting from 3-methylcyclohex-2-en-1-one. nih.govacs.org This dual-enzyme system first employs an ERed to asymmetrically reduce the carbon-carbon double bond of the enone, establishing one stereocenter. tudelft.nl Subsequently, an AmDH or ATA introduces the amine group at the carbonyl position, creating the second stereocenter. nih.gov The stereochemical outcome can be precisely controlled by selecting appropriate enzyme variants. For example, a cascade using an ERed variant (YqjM Cys26Asp/Ile69Thr) and an ATA from Vibrio fluvialis (ATA-VibFlu) has been used to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane. acs.org

To enhance the efficiency and atom economy of these cascades, cofactor recycling systems are essential. nih.govnih.gov Formate dehydrogenase (FDH) is often integrated to regenerate the nicotinamide (B372718) cofactor (NADPH) required by both EReds and AmDHs, using formate as a sacrificial reductant. nih.govacs.org This approach makes ammonium formate a dual-purpose reagent, acting as both the amine donor and the source of reducing equivalents. nih.govacs.org

Recent advancements have also seen the development of cascades that combine alcohol dehydrogenases (ADHs) and AmDHs. rsc.orgrsc.org In these systems, an ADH oxidizes a diol to a hydroxyaldehyde, which is then aminated by an AmDH. rsc.org Process optimization and engineering of the rate-limiting AmDH have been shown to increase amino alcohol production by nearly 30-fold. rsc.org

Table 1: Examples of Enzyme Cascade Systems for Chiral Amine Synthesis

| Starting Material | Enzyme System | Product | Key Features |

|---|---|---|---|

| 3-Methylcyclohex-2-en-1-one | Ene-reductase (ERed) + Imine Reductase (IRed) / Formate Dehydrogenase (FDH) | All four stereoisomers of the corresponding secondary/tertiary amine | High diastereomeric and enantiomeric ratios (>99.8:<0.2); uses alkylammonium formate as amine donor and reductant source. nih.govacs.org |

| 3-Methylcyclohex-2-enone | Ene-reductase (ERED YqjM Cys26Asp/Ile69Thr) + Amine Transaminase (ATA-VibFlu) | (1R,3R)-1-amino-3-methylcyclohexane | Whole-cell biocatalysis with engineered enzymes to achieve desired stereoselectivity. acs.org |

Diastereoselective transformations, particularly the conjugate (Michael) addition, provide a powerful, non-enzymatic method for constructing stereocenters in cyclic systems. This approach often employs a chiral auxiliary—a temporary chiral group that directs the stereochemical course of a reaction before being cleaved.

The Michael addition of nitrogen nucleophiles to cyclic enones is a direct route to functionalized cyclohexanones, which are precursors to cyclohexenylamines. The use of chiral auxiliaries attached to either the nucleophile or the electrophile can control the facial selectivity of the addition. For example, valine- or tert-leucine-derived amides have been used as chiral auxiliaries in the copper-catalyzed Michael addition of enamines to electron-deficient alkenes, leading to chiral cyclohexanone derivatives. thieme-connect.com An interesting feature of this method is the hydrolytic cleavage of the auxiliary under the reaction conditions, simplifying the synthetic sequence. thieme-connect.com

Another strategy involves the Michael addition to α,β-unsaturated imines derived from chiral amines. The inherent chirality of the imine directs the approach of the nucleophile. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl ketimines has been shown to proceed with high regio- and diastereoselectivity, providing a route to enantiomerically enriched amine products. researchgate.net Similarly, chiral oxazolidines derived from amino alcohols can serve as effective auxiliaries, guiding the addition of organometallic reagents to create chiral phenethylamines and related structures. acs.org

The stereochemical outcome of these additions can often be rationalized by the formation of chelated transition states, where the metal cation coordinates to both the auxiliary and the reacting partners, creating a rigid structure that favors one stereochemical pathway. rug.nl

Table 2: Diastereoselective Michael Additions for Chiral Cyclohexane (B81311) Systems

| Michael Acceptor | Nucleophile/Reagent | Chiral Auxiliary/Catalyst | Product Type | Diastereomeric Selectivity |

|---|---|---|---|---|

| Electron-deficient alkenes | Enamines | Valine- or tert-leucine-derived amides | Chiral cyclohexanone derivatives | High asymmetric induction. thieme-connect.com |

| Nitroolefins | Cyclohexanone | Glucose-based bifunctional secondary amine-thiourea | Michael adducts | Up to >99/1 dr. rsc.org |

Advanced C-H Functionalization and Amination Techniques

Direct C-H functionalization has emerged as a powerful strategy in modern synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. The amination of allylic C(sp³)–H bonds in cyclic olefins like cyclohexene derivatives is particularly valuable for creating allylic amines in a single step.

Transition metal catalysis, especially with rhodium, has been pivotal in advancing this field. researchgate.net Rhodium(III) complexes, such as CpRh(MeCN)₃₂, can catalyze the intramolecular allylic C-H amination of ω-unsaturated N-sulfonylamines to produce substituted cyclic amines like piperidines. rsc.orgsnnu.edu.cn Mechanistic studies, including kinetics, DFT calculations, and stoichiometric experiments, suggest that these reactions proceed via the activation of the allylic C-H bond to form a CpRh(π-allyl) intermediate. snnu.edu.cnchemrxiv.org The rate-determining step is often the C-H activation itself. chemrxiv.org

Intermolecular versions of this reaction have also been developed. A manganese perchlorophthalocyanine catalyst, [MnIII(ClPc)], has been reported for the selective intermolecular allylic C-H amination of various cyclic and linear olefins, including functionalized cyclohexene derivatives. acs.orgnih.gov This method demonstrates high site-, regio-, and diastereoselectivity (>20:1) and is tolerant of various functional groups, enabling late-stage functionalization of complex molecules. acs.orgnih.gov

Copper-catalyzed systems also provide an effective means for direct allylic C-H functionalization. A method using a copper catalyst and azodiformates as both the nitrogen source and oxidant has been developed for the intermolecular amination of internal olefins, guided by a removable 8-aminoquinoline (B160924) directing group to ensure regioselectivity. nih.gov Furthermore, copper catalysis can facilitate the direct sulfonylation of allylic C(sp³)–H bonds in cyclic olefins using sodium sulfite, proceeding through a likely radical mechanism. sioc-journal.cn These methods highlight the growing capacity to install nitrogen and other functional groups directly onto unactivated allylic positions in a controlled manner.

Table 3: Catalytic Systems for Direct Allylic C-H Amination

| Olefin Substrate | Catalyst System | Amine Source/Reagent | Key Outcome |

|---|---|---|---|

| ω-Unsaturated N-tosylamide | Cp*Rh(MeCN)₃₂ | Internal N-tosylamide | Intramolecular cyclization to form piperidines. rsc.orgsnnu.edu.cn |

| Functionalized cyclic olefins | [MnIII(ClPc)] (Manganese perchlorophthalocyanine) | Sulfonylimidoiodinane | Intermolecular amination with >20:1 selectivity. acs.orgnih.gov |

| Unactivated internal olefins | Copper catalyst with 8-aminoquinoline directing group | Azodiformates | High regioselectivity and stereoselectivity. nih.gov |

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to many of its synthetic applications, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of this compound readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: The reaction with alkylating agents, such as alkyl halides, results in the sequential formation of secondary and tertiary amines. smolecule.com These reactions typically proceed via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial alkylation yields the corresponding secondary amine. If excess alkylating agent is used or under forcing conditions, a second alkylation can occur to produce the tertiary amine. Further reaction can lead to a quaternary ammonium salt.

Acylation: Acylation of the primary amine with reagents like acyl chlorides or acid anhydrides provides a straightforward route to N-substituted amides. This reaction is generally rapid and high-yielding. For instance, acylation with acid chlorides derived from substituted cyclohexenecarboxylic acids has been used to create various N-cycloacyl derivatives. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 1: Representative Alkylation and Acylation Reactions

| Reactant 1 | Reactant 2 (Electrophile) | Product | Reaction Type |

| This compound | Iodomethane (CH₃I) | N-Methyl-6-methylcyclohex-3-en-1-amine | Alkylation |

| This compound | Acetyl Chloride (CH₃COCl) | N-(6-Methylcyclohex-3-en-1-yl)acetamide | Acylation |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(6-Methylcyclohex-3-en-1-yl)benzamide | Acylation |

The reaction of the amine group with carbonyl compounds is a cornerstone of its reactivity, leading to the formation of imines, which are nitrogen analogues of ketones and aldehydes. masterorganicchemistry.com The reaction of this compound, a primary amine, with an aldehyde or ketone under acid catalysis yields an imine (also known as a Schiff base) through a reversible condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org

While primary amines form imines, the related enamines are typically formed from the condensation of a secondary amine with an enolizable aldehyde or ketone. libretexts.orgmasterorganicchemistry.com Enamines are highly useful synthetic intermediates because their α-carbon is strongly nucleophilic, a property stemming from the donation of the nitrogen's lone-pair electrons into the double bond. masterorganicchemistry.comlibretexts.org The subsequent reactivity discussed below, namely alkylation and Michael additions, refers to the well-established chemistry of enamines, which could be accessed by first converting the primary this compound into a secondary amine derivative (as described in section 3.1.1) and then reacting it with a carbonyl compound. The Stork enamine synthesis is a classic methodology that utilizes enamines as enolate equivalents for carbon-carbon bond formation. libretexts.orgmychemblog.com

The Stork enamine synthesis allows for the α-alkylation of a ketone or aldehyde via an enamine intermediate. mychemblog.com Enamines are sufficiently nucleophilic to attack a range of alkylating agents, particularly activated alkyl halides like allyl and benzyl (B1604629) halides. masterorganicchemistry.commychemblog.com The reaction proceeds via nucleophilic attack from the enamine's α-carbon onto the electrophilic alkyl halide in an SN2 reaction. masterorganicchemistry.com This forms a C-C bond and results in an iminium salt intermediate. Subsequent hydrolysis of this iminium salt with aqueous acid regenerates the carbonyl group, yielding the α-alkylated ketone or aldehyde, and releases the secondary amine. mychemblog.com

Table 2: General Scheme for Alkylation of an Enamine Derived from Cyclohexanone

| Enamine (from Cyclohexanone and a Secondary Amine) | Alkylating Agent | Intermediate Iminium Salt | Final Product (after Hydrolysis) |

| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Benzyl Bromide | 2-Benzyl-1-(pyrrolidin-1-yl)cyclohex-1-en-1-ium bromide | 2-Benzylcyclohexan-1-one |

| 1-(Morpholino)cyclohex-1-ene | Allyl Iodide | 2-Allyl-4-morpholinocyclohex-1-en-1-ium iodide | 2-Allylcyclohexan-1-one |

In addition to direct alkylation, the nucleophilic α-carbon of enamines can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents. libretexts.org The mechanism involves the attack of the enamine on the β-carbon of the Michael acceptor. wikipedia.org Similar to the alkylation reaction, this addition forms an intermediate which, upon acidic workup, hydrolyzes to give the final product, where a new carbon-carbon bond has been formed at the β-position of the acceptor. libretexts.org The enamine-Michael reaction is often preferred over the corresponding enolate-Michael reaction because it proceeds under milder, neutral conditions. libretexts.org

Table 3: General Scheme for Michael Addition of an Enamine

| Enamine (Nucleophile) | Michael Acceptor (Electrophile) | Final Product (after Hydrolysis) |

| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Methyl Vinyl Ketone | 2-(3-Oxobutyl)cyclohexan-1-one |

| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Acrylonitrile | 3-(2-Oxocyclohexyl)propanenitrile |

| 1-(Morpholino)cyclopent-1-ene | Ethyl Acrylate | Ethyl 3-(2-oxocyclopentyl)propanoate |

Imine and Enamine Formation and Subsequent Reactivity

Transformations Involving the Cyclohexene Ring

The carbon-carbon double bond in the cyclohexene ring is electron-rich and susceptible to attack by a wide variety of electrophiles, leading to addition reactions that functionalize the carbocyclic core.

The alkene moiety of this compound can undergo various electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the existing substituents on the ring. Common electrophilic additions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) leads to the corresponding dihalo-substituted cyclohexane derivatives. The reaction proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate, which is then attacked by the halide ion.

Hydration: Acid-catalyzed addition of water results in the formation of an alcohol. This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule.

Friedel-Crafts Alkylation: Under specific conditions, such as visible light-driven energy transfer catalysis, substituted cyclohexenes can be activated to form a carbenium ion, which can then be intercepted by electron-rich aromatic or heterocyclic nucleophiles to achieve a formal Friedel-Crafts alkylation. acs.org This provides a mild route to 1,1-diarylcyclohexane-type structures. acs.org

Table 4: Representative Electrophilic Addition Reactions

| Alkene Substrate | Electrophilic Reagent | Major Product | Reaction Type |

| 1-Methylcyclohex-3-ene | Bromine (Br₂) | 3,4-Dibromo-1-methylcyclohexane | Halogenation |

| 1-Methylcyclohex-3-ene | Hydrogen Bromide (HBr) | 4-Bromo-1-methylcyclohex-1-ene and 3-Bromo-1-methylcyclohex-1-ene | Hydrohalogenation |

| 1-Arylcyclohexene | 2-Methylfuran / Acid Catalyst | 1-Aryl-1-(2-methylfuran-5-yl)cyclohexane | Friedel-Crafts Alkylation acs.org |

Oxidation Reactions of the Cyclohexene Ring

The cyclohexene ring in this compound and its derivatives is susceptible to various oxidation reactions, targeting the carbon-carbon double bond. The nature of the product is highly dependent on the oxidant used and the reaction conditions.

Common oxidation reactions include epoxidation, dihydroxylation, and oxidative cleavage. For instance, the parent compound, (1R,6R)-6-methylcyclohex-3-en-1-amine, can be oxidized by potent agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide to form the corresponding ketones or carboxylic acids. acs.org Similarly, related cyclohexenone structures can be oxidized to ketones or carboxylic acids using these reagents.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, is a characteristic reaction of alkenes. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the epoxide forming on the same face of the double bond (syn addition). pearson.com While specific studies on this compound are not abundant, analogous reactions with cyclohexene derivatives are well-documented. For example, molybdenum-catalyzed epoxidation proceeds through a mechanism that can involve ligand dissociation from the metal center to open a coordination site for the olefin. acs.org

Dihydroxylation: The conversion of the double bond to a vicinal diol (a 1,2-diol) can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. The reaction with OsO₄, often used in catalytic amounts with a co-oxidant, typically proceeds through a cyclic osmate ester intermediate, resulting in a syn-diol. libretexts.org The oxidation of cyclohexene with potassium permanganate in methanol-water solutions can yield cis-1,2-cyclohexanediol. The yield of this reaction is sensitive to factors like stirring efficiency and dilution, which influence the fate of an intermediate hypomanganate ester. cdnsciencepub.com This intermediate can either be hydrolyzed to the glycol or undergo further oxidation by excess permanganate. cdnsciencepub.comsci-hub.se

Oxidative Cleavage: Stronger oxidizing conditions, such as hot, basic potassium permanganate or ozonolysis, lead to the cleavage of the C=C double bond. With KMnO₄, the products depend on the substitution pattern of the alkene. Monosubstituted carbons are oxidized to carboxylic acids, while disubstituted carbons yield ketones. libretexts.org Ozonolysis (O₃), followed by a work-up step, is another efficient method for cleaving the double bond to produce aldehydes, ketones, or carboxylic acids. nih.gov

Singlet Oxygen Ene Reaction: A related compound, 4-methylcyclohex-3-en-1-one, undergoes a regioselective ene reaction with singlet oxygen (¹O₂) to form an allylic hydroperoxide. This reaction highlights another pathway for the functionalization of the cyclohexene ring under photo-oxidative conditions.

| Reaction Type | Reagent(s) | Typical Product(s) | Mechanistic Feature(s) |

| Oxidation to Ketone/Carboxylic Acid | Potassium permanganate, Chromium trioxide | 6-Methylcyclohex-3-en-1-one, Adipic acid derivatives | Formation of cyclic manganate (B1198562) ester intermediate. cdnsciencepub.comsci-hub.sequora.com |

| Epoxidation | m-CPBA, Mo-catalysts | 6-Methyl-3,4-epoxycyclohexan-1-amine | Concerted syn addition; potential ligand dissociation in metal-catalyzed reactions. pearson.comacs.org |

| Syn-Dihydroxylation | Osmium tetroxide, Cold, dilute KMnO₄ | cis-6-Methylcyclohexane-1,2,4-triol derivatives | Cyclic osmate ester intermediate. libretexts.org |

| Oxidative Cleavage | Hot KMnO₄, Ozone (O₃) | Dicarboxylic acids, Keto-acids | Complete cleavage of the C=C bond. libretexts.org |

| Ene Reaction | Singlet Oxygen (¹O₂) | Allylic hydroperoxides | Pericyclic reaction with singlet oxygen. |

Rearrangement Reactions

The structural framework of this compound and its derivatives allows for several types of rearrangement reactions, most notably sigmatropic rearrangements. These are pericyclic reactions where a sigma bond migrates across a π-electron system.

researchgate.netresearchgate.net-Sigmatropic Rearrangements: This is a well-studied class of rearrangements, with the Cope and Claisen rearrangements being prominent examples. libretexts.org The nitrogen analog of the Claisen rearrangement, the amino-Claisen rearrangement, involves the researchgate.netresearchgate.net-sigmatropic shift in N-allyl aryl amines. tsijournals.com This type of rearrangement can be promoted by Lewis acids, which coordinate to the nitrogen, thereby facilitating the reaction. tsijournals.com The Overman rearrangement is another powerful researchgate.netresearchgate.net-sigmatropic reaction that converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate, proceeding through a chair-like transition state. organic-chemistry.org

researchgate.netnih.gov-Sigmatropic Rearrangements: Lewis acid-mediated researchgate.netnih.gov-sigmatropic rearrangements have been observed in allylic α-amino amides. Boron trifluoride (BF₃) or boron tribromide (BBr₃) can mediate this rearrangement, affording secondary amines with high diastereoselectivity. acs.org

Acid-Catalyzed Rearrangements: In the presence of strong acids, derivatives of this compound can undergo rearrangements. For instance, acid-catalyzed rearrangement of a related silyl-substituted cyclohexadienone derivative has been reported. acs.org Such rearrangements often proceed through cationic intermediates. The protonation of the amine can lead to the formation of superelectrophilic species that may undergo various skeletal rearrangements, such as Wagner-Meerwein shifts or hydride shifts, to form more stable structures. beilstein-journals.org

Rearrangement of Radical Cations: The radical cation of the amine, which can be generated under specific conditions, may also undergo rearrangement. EPR studies have shown that n-alkylamine radical cations can rearrange to their more stable distonic forms via intramolecular hydrogen-atom migration. researchgate.net

| Rearrangement Type | Driving Force / Catalyst | Key Intermediate / Transition State |

| researchgate.netresearchgate.net-Sigmatropic (Amino-Claisen) | Thermal, Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Six-membered cyclic transition state. tsijournals.comorganic-chemistry.org |

| researchgate.netnih.gov-Sigmatropic | Lewis Acid (e.g., BF₃, BBr₃) | Five-membered heterocyclic complex. acs.org |

| Acid-Catalyzed Skeletal | Strong Acid (e.g., superacids) | Carbenium ion / Superelectrophile. beilstein-journals.org |

| Radical Cation Rearrangement | Radiolytic generation | Distonic radical cation. researchgate.net |

| quora.comresearchgate.net-Sigmatropic | Thermal (Flash Vacuum Pyrolysis) | Concerted pseudopericyclic transition state. nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reactivity and selectivity. This involves elucidating reaction pathways, understanding catalytic cycles, and identifying the transient species that govern the course of the reaction.

Elucidation of Reaction Pathways and Catalytic Cycles

The functionalization of the allylic position of the cyclohexene ring is a key transformation. Catalytic asymmetric allylic amination of cyclohexene derivatives has been achieved using various transition metal catalysts, each operating through a distinct catalytic cycle.

Copper-Catalyzed Allylic Amination: Copper-bisoxazoline complexes can catalyze the asymmetric allylic amination of cyclohexene using peroxycarbamates. researchgate.netnih.govresearchgate.net The reaction pathway can be tuned to favor either amination or oxidation products. researchgate.netresearchgate.net

Rhodium-Catalyzed Allylic Amination: Chiral rhodium complexes have been used for the asymmetric C-H amination of alkenes. The proposed mechanism involves the in-situ generation of a chiral rhodium-nitrene intermediate from a sulfonimidamide precursor. nih.gov For the hydroamination of allylic amines, a plausible catalytic cycle involves the coordination of the Rh(I) catalyst to the alkene, followed by nucleophilic attack of an external amine. rsc.org

Iron-Catalyzed Amination: Iron complexes are attractive catalysts due to their low cost and low toxicity. Iron-catalyzed intramolecular C-H amination of alkyl azides is thought to proceed via an iron-alkylnitrene or iron-alkylimido intermediate. rsc.org In intermolecular reactions, iron complexes supported by quinquepyridine ligands have been shown to catalyze the amination of C(sp³)-H bonds, with iron-imide/nitrene species proposed as key intermediates in the catalytic cycle. nih.gov For the allylic hydroxyamination of cyclohexene, an iron-catalyzed pathway involving a nitroso-ene reaction has been proposed, where the iron catalyst facilitates the oxidation of a hydroxylamine (B1172632) to a nitroso intermediate. beilstein-journals.org

A generalized catalytic cycle for the metal-catalyzed allylic amination of a cyclohexene derivative can be depicted as follows:

Activation: The metal precatalyst reacts with an oxidant or nitrogen source to generate a reactive metal-nitrene or metal-imide species.

C-H Activation/Insertion: This reactive intermediate abstracts a hydrogen atom from the allylic position of the cyclohexene ring or undergoes a direct insertion into the C-H bond.

Radical Rebound/Reductive Elimination: The resulting substrate radical recombines with the metal-bound nitrogen species, or the product is formed via reductive elimination from the metal center.

Catalyst Regeneration: The catalyst is regenerated, completing the cycle.

Identification and Characterization of Reactive Intermediates

The direct observation or trapping of transient intermediates provides crucial evidence for proposed reaction mechanisms. A variety of spectroscopic and chemical methods are employed for this purpose.

Iron-Imide/Nitrene Intermediates: In iron-catalyzed C-H amination reactions, species consistent with the formulation of [Fe(ligand)(NR)]²⁺ and [Fe(ligand)(NR)₂]²⁺ have been detected by high-resolution electrospray ionization mass spectrometry (ESI-MS). nih.gov Density Functional Theory (DFT) calculations support the viability of these intermediates in abstracting hydrogen atoms from alkanes. nih.gov Further studies on iron-catalyzed amination reactions have suggested the involvement of iron-iminyl radicals and iron-amido species. researchgate.net

Nitroso Intermediates: In the iron-catalyzed hydroxyamination of cyclohexene with N-Boc-hydroxylamine, trapping experiments and spectroscopic studies suggest the reaction proceeds via a free N-Boc-nitroso intermediate, which then undergoes a nitroso-ene reaction with the alkene. beilstein-journals.org

Amine Radical Cations: Electron Paramagnetic Resonance (EPR) spectroscopy has been instrumental in studying radical intermediates. Low-temperature EPR studies have allowed for the direct observation and characterization of primary amine radical cations and their subsequent rearrangement to distonic radical cations through intramolecular hydrogen atom migration. researchgate.net

Lewis Acid-Amine Complexes: In Lewis acid-mediated researchgate.netnih.gov-sigmatropic rearrangements of allylic α-amino amides, the structure of the intermediate Lewis acid-amine complexes has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These studies revealed the formation of a five-membered heterocyclic complex.

Nitrenium Ions: While direct observation is challenging due to their high reactivity, nitrenium ions, which could potentially be formed from the amine derivative, have been studied through trapping experiments. For example, nitrenium ions derived from N-arylhydroxamic acids have been trapped by glutathione, allowing for the calculation of their reaction rates. acs.org

| Intermediate Type | Method of Identification/Characterization | Reaction Context |

| Iron-Imide/Nitrene | ESI-MS, DFT Calculations | Iron-catalyzed C-H amination. nih.gov |

| Nitroso Species | Trapping Experiments, Spectroscopic Studies | Iron-catalyzed allylic hydroxyamination. beilstein-journals.org |

| Amine Radical Cation | EPR Spectroscopy | Radiolytic generation and rearrangement. researchgate.net |

| Lewis Acid-Amine Complex | NMR Spectroscopy | Lewis acid-mediated sigmatropic rearrangement. acs.org |

| Nitrenium Ion | Chemical Trapping | Potential intermediate from amine oxidation. acs.org |

Stereochemistry and Conformational Analysis of 6r/s 6 Methylcyclohex 3 En 1 Amine Architectures

Chiral Centers and Configurational Isomerism

The structure of 6-Methylcyclohex-3-en-1-amine contains two stereogenic centers, or chiral centers, at the C1 and C6 positions. The presence of these two centers means the molecule can exist as a set of stereoisomers. The specific spatial arrangement of the amine and methyl groups relative to each other and to the cyclohexene (B86901) ring defines the absolute and relative configuration of each isomer.

Enantiomeric and Diastereomeric Considerations in (6R/S)-6-Methylcyclohex-3-en-1-amine

With two chiral centers, a maximum of four distinct stereoisomers (22 = 4) can exist for this compound. These isomers are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For this compound, the (1R, 6R) and (1S, 6S) isomers constitute one enantiomeric pair, while the (1R, 6S) and (1S, 6R) isomers form another.

Diastereomers are stereoisomers that are not mirror images of each other. Any isomer is a diastereomer of the isomers that are not its enantiomer. For example, the (1R, 6R) isomer is a diastereomer of both the (1R, 6S) and (1S, 6R) isomers.

The relative stereochemistry of the substituents is often described using the cis/trans nomenclature.

Trans Isomers : The substituents at C1 and C6 are on opposite faces of the ring. This corresponds to the (1R, 6R) and (1S, 6S) configurations.

Cis Isomers : The substituents at C1 and C6 are on the same face of the ring. This corresponds to the (1R, 6S) and (1S, 6R) configurations.

These relationships are summarized in the table below.

| Stereoisomer Configuration | Relative Stereochemistry | Enantiomeric Relationship | Diastereomeric Relationship |

| (1R, 6R) | Trans | Enantiomer of (1S, 6S) | Diastereomer of (1R, 6S) and (1S, 6R) |

| (1S, 6S) | Trans | Enantiomer of (1R, 6R) | Diastereomer of (1R, 6S) and (1S, 6R) |

| (1R, 6S) | Cis | Enantiomer of (1S, 6R) | Diastereomer of (1R, 6R) and (1S, 6S) |

| (1S, 6R) | Cis | Enantiomer of (1R, 6S) | Diastereomer of (1R, 6R) and (1S, 6S) |

Stereoselective Synthesis and Isolation of Isomers

The controlled synthesis of a specific stereoisomer of this compound requires stereoselective methods. Nucleophilic addition to imines and iminium ions is a common and effective strategy for the stereoselective formation of C-N bonds. acs.org Biocatalysis, in particular, offers powerful tools for creating chiral amines with high stereopurity. researchgate.net

Enzyme cascade reactions have proven effective for generating enantiomerically pure substituted cyclic amines. researchgate.net For instance, a combination of enoate reductases (EREDs) and amine transaminases (ATAs) can convert prochiral cyclohexenone precursors into specific stereoisomers of the corresponding amine. researchgate.net The choice of enzyme and reaction conditions can be tailored to produce a desired isomer. Amine transaminases are particularly valuable as they can facilitate asymmetric synthesis from ketones without relying on expensive cofactors. researchgate.net The use of achiral amine donors like 2-aminopropane has also been shown to be highly effective in transaminase-mediated stereoselective syntheses. google.com

Once a mixture of stereoisomers is produced, their separation is necessary. Common laboratory and industrial techniques for isolating specific isomers include:

Chiral Chromatography : This method uses a chiral stationary phase to physically separate enantiomers based on their differential interactions with the column material.

Fractional Crystallization : This technique involves the formation of diastereomeric salts by reacting the amine mixture with a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing them to be separated by crystallization.

Assignment of Absolute and Relative Stereochemistry

Determining the precise three-dimensional structure of each isolated isomer is accomplished through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the relative stereochemistry (cis or trans) of substituents on a ring. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space. For a cis isomer, an NOE would be expected between the protons on C1 and C6, whereas for a trans isomer, such an interaction would be absent.

X-ray Crystallography : This is the most definitive method for determining the absolute and relative stereochemistry of a molecule. It requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by computational models for each possible enantiomer, the absolute configuration can be confidently assigned. researchgate.net

Conformational Preferences of Substituted Cyclohexene Rings

The cyclohexene ring is not planar. To alleviate the angle and eclipsing strain that would be present in a flat structure, the ring puckers into non-planar conformations. libretexts.orgmsu.edu The presence of the double bond restricts the ring's flexibility compared to cyclohexane (B81311), but it still undergoes conformational changes that influence the spatial orientation of its substituents.

Ring Puckering, Inversion, and Chair/Boat Conformations

Unlike cyclohexane, which famously adopts chair and boat conformations, the most stable conformation of the cyclohexene ring is the half-chair . In this arrangement, four of the carbon atoms (including the two sp2-hybridized carbons of the double bond) lie in a plane, while the other two sp3-hybridized carbons are puckered out of the plane, one above and one below.

The cyclohexene ring can undergo a process of ring inversion, flipping between two equivalent half-chair conformations. libretexts.org This process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. libretexts.orglibretexts.org The energy barrier for this inversion is significantly influenced by the substituents on the ring. acs.org In substituted cyclohexenes, the two half-chair conformers are no longer equivalent in energy, and an equilibrium will exist that favors the more stable conformation.

Steric and Electronic Influences on Conformational Stability

The positions of substituents on the sp3 carbons of the cyclohexene ring can be classified as either pseudo-axial (pointing away from the general plane of the ring) or pseudo-equatorial (pointing towards the periphery of the ring). The conformational equilibrium is primarily dictated by the energetic penalty associated with placing substituents in the more sterically hindered pseudo-axial positions.

This steric hindrance is largely due to 1,3-diaxial interactions , which are repulsive forces between an axial substituent and other axial atoms on the same side of the ring. wikipedia.orglibretexts.org To minimize these unfavorable interactions, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions. msu.edulibretexts.org

The energetic preference for a substituent to be in an equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers in a monosubstituted cyclohexane. While A-values are measured for cyclohexane, they provide a useful estimate of the steric bulk of substituents that can be applied to the cyclohexene system.

| Substituent | A-value (kcal/mol) |

| -CH3 (Methyl) | ~1.7 |

| -NH2 (Amine) | ~1.2 - 1.6 |

The similar A-values for the methyl and amine groups suggest they have comparable steric demands. The conformational analysis for the diastereomers of this compound is as follows:

Trans Isomers ((1R, 6R) and (1S, 6S)) : In one half-chair conformation, both the amine and methyl groups would be in pseudo-equatorial positions. After a ring flip, both would move to pseudo-axial positions. The di-axial conformation would suffer from significant 1,3-diaxial interactions. Therefore, the equilibrium will overwhelmingly favor the di-equatorial conformer.

Cis Isomers ((1R, 6S) and (1S, 6R)) : In the cis configuration, one substituent will be pseudo-axial and the other pseudo-equatorial. Ring inversion swaps these positions. Since the methyl and amine groups have similar steric bulk, the two conformers will be of similar energy, and a more balanced equilibrium mixture is expected compared to the trans isomer. However, the conformer with the slightly bulkier methyl group in the pseudo-equatorial position would be marginally favored.

While steric effects are dominant, electronic factors can also influence conformational stability. mst.edu In the case of this compound, intramolecular hydrogen bonding between the amine group and the pi-system of the double bond is a possibility, which could slightly alter the energetic landscape of the various conformations.

Analysis of 1,3-Diaxial Interactions and Substituent Effects

In the conformational analysis of (6R/S)-6-Methylcyclohex-3-en-1-amine, 1,3-diaxial interactions play a crucial role in determining the most stable chair-like conformations. These non-bonded steric interactions occur between axial substituents on a cyclohexane or cyclohexene ring system. In the case of this compound, the half-chair conformation of the cyclohexene ring positions the substituents at C1 (amine) and C6 (methyl) in either pseudo-axial or pseudo-equatorial orientations.

The stability of the conformers is largely dictated by the steric strain arising from 1,3-diaxial interactions. When a substituent occupies a pseudo-axial position, it can experience steric hindrance from other axial protons. The magnitude of this steric strain is dependent on the size of the substituent. Larger groups will generally prefer to occupy the pseudo-equatorial position to minimize these unfavorable interactions. pressbooks.publumenlearning.comlibretexts.org

For this compound, we must consider the conformational preferences of both the methyl and the amine groups. The relative size of these substituents will influence the equilibrium between the two possible chair conformations. Generally, the conformer with the larger substituent in the pseudo-equatorial position will be lower in energy and thus more populated at equilibrium. pressbooks.pubquimicaorganica.org

The A-value, which is a measure of the energetic preference for a substituent to be in the equatorial position in a cyclohexane ring, can provide a qualitative understanding. For a methyl group, the A-value is approximately 1.7 kcal/mol, while for an amino group (-NH2), it is around 1.2-1.6 kcal/mol. These values suggest that the methyl group is slightly bulkier than the amino group. Consequently, the conformation where the methyl group at C6 is in the pseudo-equatorial position and the amino group at C1 is in the pseudo-axial position may be slightly favored over the reverse arrangement. However, the presence of the double bond in the cyclohexene ring alters the geometry from a perfect chair, which can affect the precise energetic differences.

Methodologies for Stereochemical Characterization

The definitive assignment of the absolute and relative stereochemistry of chiral molecules like (6R/S)-6-Methylcyclohex-3-en-1-amine requires a combination of spectroscopic and analytical techniques. The following methodologies are standardly employed for such stereochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for determining the relative stereochemistry of cyclic compounds. Key parameters such as coupling constants (J-values) and Nuclear Overhauser Effect (NOE) enhancements provide information about the dihedral angles between protons and the spatial proximity of atoms, respectively. mdpi.com For this compound, analysis of the coupling constants of the protons at C1 and C6 with adjacent protons can help to deduce their pseudo-axial or pseudo-equatorial orientation. NOE experiments can reveal through-space interactions between the methyl group, the amine group, and other protons on the ring, further elucidating the conformational preferences and relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry if a suitable crystalline derivative with a known chiral center is prepared. This technique would definitively establish the relative and absolute configuration of the stereocenters at C1 and C6.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the enantiomers of this compound. By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification of the enantiomeric excess (ee).

Chiral Resolution: This classical method involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. The absolute configuration of the resolved enantiomers can then be determined by other methods, such as X-ray crystallography or by comparing their optical rotation to known compounds.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques measure the differential absorption or rotation of left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of a chiral molecule. By comparing the experimental VCD or ORD spectrum with that predicted from quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned.

Below is a summary of the applicable methodologies:

| Methodology | Information Provided |

| NMR Spectroscopy | Relative stereochemistry, conformational analysis |

| X-ray Crystallography | Absolute and relative stereochemistry in the solid state |

| Chiral Chromatography | Separation of enantiomers, determination of enantiomeric excess |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation |

| VCD/ORD | Determination of absolute configuration |

Advanced Applications and Functionalization in Chemical Research

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 6-Methylcyclohex-3-en-1-amine makes it a valuable starting material for the synthesis of enantiomerically pure molecules. As a chiral building block, it can be incorporated into larger, more complex structures, transferring its stereochemical information to the final product. The presence of both a nucleophilic amine and a reactive double bond allows for a variety of stereoselective transformations. Researchers can utilize this compound as a scaffold to construct intricate molecular architectures with high levels of stereocontrol, which is crucial in the development of pharmaceuticals and other bioactive molecules.

Precursors for the Synthesis of Diverse Chemical Entities

The reactivity of the amine and alkene groups in this compound allows it to serve as a precursor for a wide range of more complex molecular structures.

Heterocyclic Compounds

The primary amine functionality of this compound is a key feature that enables its use in the synthesis of nitrogen-containing heterocyclic compounds. Through reactions such as condensation, cyclization, and multicomponent reactions, the amine group can be incorporated into various ring systems. For instance, it can react with dicarbonyl compounds or their equivalents to form different types of heterocycles, which are prevalent structures in medicinal chemistry and materials science.

Complex Alicyclic and Bridged Ring Systems

The cyclohexene (B86901) ring of this compound provides a foundation for the construction of more elaborate alicyclic and bridged ring systems. The double bond can participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic structures. Furthermore, intramolecular reactions involving both the amine and the alkene can lead to the formation of bridged systems, creating conformationally constrained molecules with unique three-dimensional shapes.

Future Research Directions and Perspectives

Development of Highly Enantio- and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of 6-Methylcyclohex-3-en-1-amine is crucial for its potential applications, particularly in pharmaceuticals where chirality can dictate biological activity. Future research will likely focus on advancing both biocatalytic and chemocatalytic methods to achieve high levels of enantio- and diastereoselectivity.

One promising direction lies in the application of enzyme cascades. Biocatalytic systems combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) have shown success in converting α,β-unsaturated ketones into chiral cyclic amines with multiple stereocenters. This dual-enzyme approach could be adapted for the asymmetric synthesis of this compound, offering high stereoselectivity under mild reaction conditions. Further exploration into a broader range of amine transaminases (ATAs) is also warranted, as these enzymes can convert prochiral ketones into enantiopure amines without the need for expensive cofactors.

In the realm of chemical synthesis, visible-light-enabled photocatalysis presents a novel strategy. For instance, intermolecular [4+2] cycloadditions of benzocyclobutylamines with vinylketones have been developed to produce functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. Adapting this photoredox catalysis to suitable precursors could provide a new, atom-economical route to this compound and its analogues. Additionally, leveraging chiral organocatalysts, such as those derived from proline, in cascade reactions could offer another powerful tool for constructing the desired cyclohexene (B86901) scaffold with high stereocontrol.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalytic Cascades | Combination of enzymes like Ene-Reductases and Imine Reductases/Amine Transaminases. | High enantio- and diastereoselectivity; mild reaction conditions; environmentally friendly. |

| Photoredox Catalysis | Visible-light-enabled [4+2] cycloadditions. | High atom economy; good functional group tolerance; access to complex derivatives. |

| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to induce asymmetry. | Metal-free catalysis; operational simplicity; potential for novel cascade reactions. |

Exploration of Novel Reactivity and Catalytic Transformations

Beyond its synthesis, the exploration of the novel reactivity of this compound is a key area for future investigation. Its bifunctional nature, possessing both a reactive amine and a double bond, makes it a versatile building block for the synthesis of more complex molecules.

Future studies could explore the use of this compound as a scaffold in asymmetric organocatalysis. Chiral amines are known to be effective catalysts for a variety of transformations, and the specific stereochemistry of this compound could impart unique selectivity in reactions such as aldol (B89426) and Michael additions. The development of catalysts based on the this compound framework could lead to new and efficient methods for synthesizing other chiral molecules.

Furthermore, the double bond within the cyclohexene ring offers a handle for a range of functionalization reactions. Investigations into selective epoxidation, dihydroxylation, or metathesis reactions could yield a diverse library of derivatives with potential biological activities. The development of catalytic methods to control the stereochemical outcome of these transformations will be of particular importance.

| Area of Exploration | Potential Transformations | Significance |

| Organocatalysis | Aldol reactions, Michael additions, Mannich reactions. | Development of novel, efficient, and stereoselective catalytic systems. |

| Double Bond Functionalization | Epoxidation, dihydroxylation, aziridination, metathesis. | Access to a wide range of functionalized cyclohexylamine derivatives for biological screening. |

| Cascade Reactions | Tandem reactions involving both the amine and alkene functionalities. | Efficient construction of complex polycyclic structures from a simple starting material. |

Computational Design and Prediction of Novel Cyclohexenylamine Derivatives and Reactions

The integration of computational chemistry and machine learning offers a powerful approach to accelerate research on this compound and its derivatives. In silico methods can provide valuable insights into reaction mechanisms, predict the properties of novel compounds, and guide the design of more effective catalysts and synthetic routes.

Future computational studies could employ Density Functional Theory (DFT) to model the transition states of potential stereoselective reactions, helping to rationalize the observed selectivity and to design catalysts that favor the formation of a specific isomer. Such theoretical investigations can elucidate the subtle steric and electronic interactions that govern the stereochemical outcome of a reaction.

Machine learning algorithms, trained on large datasets of chemical reactions, are emerging as valuable tools for reaction prediction. These models could be used to predict the outcomes of novel transformations involving this compound, identify promising reaction conditions, and even suggest entirely new synthetic pathways. Furthermore, computational methods can be utilized for the de novo design of cyclohexenylamine derivatives with desired properties, such as enhanced catalytic activity or specific biological interactions. By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

| Computational Approach | Application | Potential Impact |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Understanding the origins of stereoselectivity; rational design of catalysts. |

| Machine Learning | Predicting reaction outcomes and identifying optimal conditions. | Accelerating the discovery of novel reactions and synthetic routes. |

| In Silico Molecular Design | Designing novel derivatives with specific properties (e.g., catalytic, biological). | Focusing synthetic efforts on high-potential target molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.